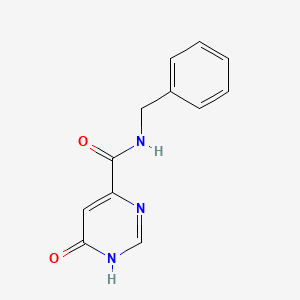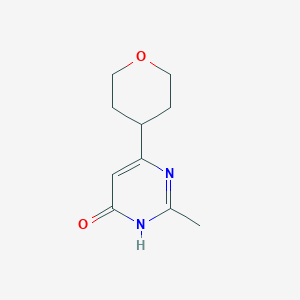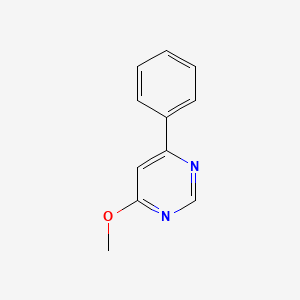![molecular formula C12H11N3O2S B6434177 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide CAS No. 1234923-12-6](/img/structure/B6434177.png)
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide, also known as 2-PFA, is an organic compound that is used in a variety of scientific and medical applications. It is a derivative of thiazole, and is known for its ability to interact with other molecules and form stable complexes. 2-PFA has been studied extensively in both laboratory and clinical settings, and has been found to have a number of unique properties that make it an attractive choice for a variety of applications.
科学的研究の応用
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of applications in scientific research. It has been used in drug discovery and development, as it has been found to interact with a variety of proteins and other molecules. It has also been used in the study of enzyme kinetics, as it can be used to study the effects of different substrates on enzyme activity. In addition, this compound has been used in the study of the structure and function of proteins, as it can be used to stabilize the structure of proteins and to study the interactions between different proteins.
作用機序
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is believed to interact with proteins and other molecules through a number of different mechanisms. It is believed to form a stable complex with the target molecule, which can then be used to study the interactions between the target molecule and other molecules. In addition, this compound may interact with the target molecule through hydrogen bonding, electrostatic interactions, or hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. It has also been found to act as an agonist at certain receptors, such as the NMDA receptor. In addition, this compound has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties.
実験室実験の利点と制限
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, which makes it easy to handle and store. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that this compound is not soluble in water, and therefore must be used with a suitable solvent.
将来の方向性
Due to its unique properties, 2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide has a number of potential future applications. One potential application is in the development of new drugs, as this compound has been found to interact with a variety of proteins and other molecules. In addition, this compound could be used in the study of enzyme kinetics and the structure and function of proteins. Finally, this compound could be used in the development of new materials, such as polymers, that could be used in a variety of applications.
合成法
2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide is synthesized via a two-step reaction. The first step involves the reaction of phenylacetic acid with thiazole in the presence of an acid catalyst. This reaction produces this compound and a byproduct of water. The second step involves the reaction of this compound with a base, such as sodium hydroxide, to form a salt. This reaction can be performed at room temperature, and yields a product that is stable and easy to handle.
特性
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)6-14-11(17)9-7-18-12(15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCWRHEKAEMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6434106.png)
![2,4,5-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6434114.png)
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B6434126.png)
![N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6434138.png)

![2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6434154.png)
![1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B6434160.png)
![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434191.png)